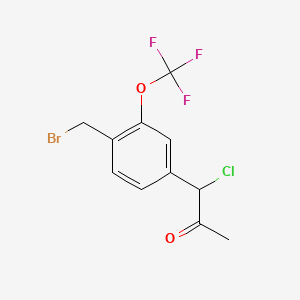

1-(4-(Bromomethyl)-3-(trifluoromethoxy)phenyl)-1-chloropropan-2-one

Description

1-(4-(Bromomethyl)-3-(trifluoromethoxy)phenyl)-1-chloropropan-2-one (CAS: 1804181-48-3) is a halogenated aromatic ketone with the molecular formula C₁₁H₉BrClF₃O₂ and a molar mass of 345.54 g/mol. Its structure features a propan-2-one backbone substituted with a chlorinated aromatic ring containing bromomethyl and trifluoromethoxy groups at the 4- and 3-positions, respectively. Predicted physical properties include a density of 1.585±0.06 g/cm³ and a boiling point of 331.7±42.0 °C . The bromomethyl and trifluoromethoxy moieties enhance its electrophilicity and metabolic stability, making it a candidate for applications in pharmaceutical or agrochemical synthesis.

Properties

Molecular Formula |

C11H9BrClF3O2 |

|---|---|

Molecular Weight |

345.54 g/mol |

IUPAC Name |

1-[4-(bromomethyl)-3-(trifluoromethoxy)phenyl]-1-chloropropan-2-one |

InChI |

InChI=1S/C11H9BrClF3O2/c1-6(17)10(13)7-2-3-8(5-12)9(4-7)18-11(14,15)16/h2-4,10H,5H2,1H3 |

InChI Key |

OHAYPGLNYGPEBL-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C(C1=CC(=C(C=C1)CBr)OC(F)(F)F)Cl |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-(4-(Bromomethyl)-3-(trifluoromethoxy)phenyl)-1-chloropropan-2-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the bromination of a suitable aromatic precursor followed by the introduction of the trifluoromethoxy group. The final step involves the chlorination of the propanone moiety under controlled conditions. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including the use of catalysts and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

1-(4-(Bromomethyl)-3-(trifluoromethoxy)phenyl)-1-chloropropan-2-one undergoes various chemical reactions, including:

Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the bromine atom.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding carboxylic acids or reduction to yield alcohols.

Addition Reactions: The carbonyl group in the propanone moiety can participate in addition reactions with nucleophiles, forming various adducts.

Common reagents used in these reactions include bases, acids, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(4-(Bromomethyl)-3-(trifluoromethoxy)phenyl)-1-chloropropan-2-one has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound’s unique functional groups make it a valuable tool in studying biological pathways and interactions.

Industry: It is used in the production of materials with specific properties, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of 1-(4-(Bromomethyl)-3-(trifluoromethoxy)phenyl)-1-chloropropan-2-one involves its interaction with molecular targets through its functional groups. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The trifluoromethoxy group can influence the compound’s lipophilicity and membrane permeability, affecting its distribution within biological systems. The chloropropanone moiety can participate in various chemical reactions, further modulating the compound’s activity.

Comparison with Similar Compounds

1-(4-(4-(Chloromethyl)thiazol-2-yl)phenyl)-3-(3-(trifluoromethoxy)phenyl)urea (8h)

- Molecular Formula : C₁₈H₁₄ClF₃N₃O₂S

- Key Features : Contains a urea linkage and a chloromethyl-substituted thiazole ring. The trifluoromethoxy group is retained, but the ketone backbone is replaced with a urea pharmacophore.

- Synthesis : Achieved via coupling reactions (yield: 57.6%), with ESI-MS confirming the molecular ion at m/z 428.1 [M+H]⁺ .

- Applications : Urea derivatives are often explored for kinase inhibition or antimicrobial activity due to hydrogen-bonding capabilities.

2-Bromo-1-(4-methylphenyl)-3-phenylprop-2-en-1-one

- Molecular Formula : C₁₆H₁₃BrO

- Key Features : A chalcone derivative with a brominated α,β-unsaturated ketone system. Lacks trifluoromethoxy and bromomethyl groups but includes a methylphenyl substituent.

- Synthesis : Prepared via bromination of 1-(4-methylphenyl)-3-phenylprop-2-en-1-one, followed by elimination using triethylamine .

- Reactivity : The α,β-unsaturated ketone is highly electrophilic, enabling Michael addition reactions, unlike the saturated ketone in the target compound.

(E)-1-(4-Hydroxyphenyl)-3-(substituted-phenyl)prop-2-en-1-one

- Molecular Formula : Varies by substituent (e.g., C₁₅H₁₂O₂ for 4-hydroxyphenyl derivatives).

- Key Features : Features a hydroxyphenyl group and an α,β-unsaturated ketone. Substituents include methoxy, fluoro, and trifluoromethyl groups.

- Synthesis : Synthesized via Claisen-Schmidt condensation under basic conditions .

- Applications : Chalcones are studied for anticancer and anti-inflammatory properties, leveraging their conjugated π-system.

3-(4-Bromoanilino)-3-(4-chlorophenyl)-1-phenylpropan-1-one

- Molecular Formula: C₂₁H₁₆BrClNO

- Key Features: A β-amino ketone with bromoanilino and chlorophenyl substituents.

- Synthesis : Prepared via Ag₃PW₁₂O₄₀-catalyzed Michael addition of 4-bromoaniline to an α,β-unsaturated ketone .

- Crystallography : Exhibits intermolecular N–H⋯O hydrogen bonds, forming centrosymmetric dimers .

Physical and Chemical Property Comparisons

- Metabolic Stability : The trifluoromethoxy group in the target compound improves resistance to oxidative metabolism compared to methoxy or hydroxy groups in compounds.

Biological Activity

1-(4-(Bromomethyl)-3-(trifluoromethoxy)phenyl)-1-chloropropan-2-one, with the CAS number 1804232-14-1, is a complex organic compound notable for its unique structural features, including bromomethyl and trifluoromethoxy functional groups. This article provides a detailed overview of its biological activity, mechanisms of action, and potential applications in medicinal chemistry.

- Molecular Formula : C11H9BrClF3O2

- Molecular Weight : 345.54 g/mol

- IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, particularly through covalent bonding with nucleophilic sites in proteins and enzymes. The trifluoromethoxy group enhances the compound's reactivity, potentially leading to enzyme inhibition or modulation of receptor activities. This interaction can influence several biochemical pathways, making it a candidate for therapeutic applications.

Biological Activity and Case Studies

Research into the biological effects of this compound has yielded promising findings:

- Enzyme Inhibition : Preliminary studies indicate that this compound may inhibit certain enzymes involved in metabolic pathways. For instance, compounds with similar structures have shown effectiveness as enzyme inhibitors in various cancer models .

- Anticancer Potential : The compound's structure suggests potential anticancer properties. In vitro studies have demonstrated that derivatives of similar compounds can induce apoptosis in cancer cells by disrupting cellular signaling pathways .

- Pharmacological Studies : Ongoing pharmacological research is investigating the compound's therapeutic potential, particularly in targeting specific types of cancer and other diseases linked to enzyme dysregulation .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with similar compounds is useful:

| Compound Name | Functional Groups | Biological Activity |

|---|---|---|

| 1-(3-(Bromomethyl)-4-methoxyphenyl)-1-chloropropan-2-one | Bromomethyl, Methoxy | Moderate enzyme inhibition |

| 1-(3-(Bromomethyl)-4-trifluoromethylphenyl)-1-chloropropan-2-one | Bromomethyl, Trifluoromethyl | High reactivity; potential anticancer |

| 1-(4-(Bromomethyl)-3-trifluoromethoxy)phenyl)-1-chloropropan-2-one | Bromomethyl, Trifluoromethoxy | Promising enzyme inhibitor; anticancer properties |

The presence of the trifluoromethoxy group in this compound imparts unique electronic properties that enhance its reactivity compared to others lacking this feature.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.